molecular formula C15H27NO5S B2938617 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide CAS No. 2034571-90-7

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide

Cat. No.: B2938617
CAS No.: 2034571-90-7
M. Wt: 333.44
InChI Key: DATCSLHSMNARMP-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled temperature and pressure conditions.

    Introduction of functional groups: The ketone and sulfonamide groups are introduced through subsequent reactions, such as oxidation and sulfonation.

    Final coupling: The final step involves coupling the bicyclic core with the hydroxy-methoxy-methylpropyl group using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the Diels-Alder reaction: using continuous flow reactors.

    Optimizing reaction conditions: for each step to minimize by-products.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Materials Science: Its bicyclic core and functional groups may be useful in the design of new materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, while its functional groups can form hydrogen bonds or electrostatic interactions with target molecules. This can result in the inhibition or modulation of the target’s activity, leading to various biological effects.

Comparison with Similar Compounds

    1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide: Lacks the hydroxy-methoxy-methylpropyl group, which may affect its biological activity and solubility.

    N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide: Lacks the bicyclic core, which may reduce its specificity for certain targets.

Uniqueness: 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide is unique due to its combination of a bicyclic core and multiple functional groups. This allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5S/c1-13(2)11-5-6-15(13,12(17)7-11)10-22(19,20)16-8-14(3,18)9-21-4/h11,16,18H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATCSLHSMNARMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(COC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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